molecular formula C9H9O3- B12648909 2-Hydroxy-2-phenylpropanoate CAS No. 30444-49-6

2-Hydroxy-2-phenylpropanoate

Cat. No.: B12648909
CAS No.: 30444-49-6
M. Wt: 165.17 g/mol
InChI Key: NWCHELUCVWSRRS-UHFFFAOYSA-M
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Description

2-Hydroxy-2-phenylpropanoate is an organic compound with the molecular formula C10H12O3. It is a derivative of propanoic acid and contains a hydroxyl group and a phenyl group attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-2-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of microbial biotransformations. Microorganisms such as Saccharomyces cerevisiae can be employed to catalyze the reduction of 2-methyl cinnamaldehyde to produce optically pure this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-phenylpropanoate.

    Reduction: The compound can be reduced to form 2-hydroxy-2-phenylpropanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: 2-Oxo-2-phenylpropanoate

    Reduction: 2-Hydroxy-2-phenylpropanol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

2-Hydroxy-2-phenylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl and phenyl groups play a crucial role in its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-phenylpropanoate: This compound has a similar structure but with the hydroxyl group attached to the third carbon atom.

    Phenylpropanoic acid: Lacks the hydroxyl group but shares the phenyl and propanoic acid moieties.

    2-Hydroxy-2-methylpropanoate: Contains a methyl group instead of a phenyl group.

Uniqueness

2-Hydroxy-2-phenylpropanoate is unique due to the presence of both a hydroxyl group and a phenyl group on the same carbon atom. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

30444-49-6

Molecular Formula

C9H9O3-

Molecular Weight

165.17 g/mol

IUPAC Name

2-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/p-1

InChI Key

NWCHELUCVWSRRS-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)[O-])O

Origin of Product

United States

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